molecular formula C9H8F3N3O B2777692 1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene CAS No. 864528-56-3

1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B2777692
CAS No.: 864528-56-3
M. Wt: 231.178
InChI Key: FWKQWEHUTWCTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an azido group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method involves the reaction of 1-(2-bromoethyl)-4-(trifluoromethoxy)benzene with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene primarily involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful in bioconjugation and click chemistry applications. The trifluoromethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both the azido and trifluoromethoxy groups. The azido group provides high reactivity for cycloaddition reactions, while the trifluoromethoxy group imparts distinct electronic properties that can influence the compound’s behavior in various chemical environments .

Properties

IUPAC Name

1-(2-azidoethyl)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-14-15-13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQWEHUTWCTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=[N+]=[N-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.